Guanidine, nitro-, mononitrate

Description

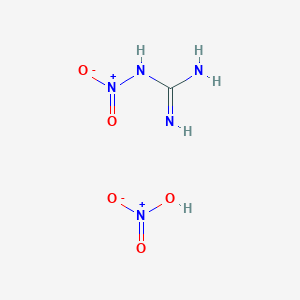

Nomenclature and Chemical Identity in Academic Contexts: Addressing "Guanidine, nitro-, mononitrate" as "Nitroguanidine Nitrate" and its relationship to Nitroguanidine (B56551) (NQ)

In academic and chemical literature, the compound "this compound" is commonly referred to as Nitroguanidine Nitrate (B79036). It is crucial to distinguish this salt from its parent compound, Nitroguanidine (NQ). Nitroguanidine (NQ) is a distinct organic compound with the chemical formula CH₄N₄O₂. wikipedia.orgnist.gov It is characterized by a nitro group attached to a guanidine (B92328) core.

Nitroguanidine Nitrate, on the other hand, is the salt formed from the protonation of the nitroguanidine molecule by nitric acid. While "this compound" is a systematic name, "Nitroguanidine Nitrate" is the more frequently used term in research and industry. noaa.gov Guanidinium (B1211019) nitrate is the salt resulting from the reaction of guanidine and nitric acid and serves as a key precursor in the industrial production of nitroguanidine. wikipedia.orgwikipedia.org The synthesis of nitroguanidine often involves the dehydration of guanidinium nitrate using concentrated sulfuric acid. orgsyn.orgsciencemadness.org

| Property | Nitroguanidine (NQ) | Guanidinium Nitrate |

|---|---|---|

| Chemical Formula | CH₄N₄O₂ wikipedia.org | CH₆N₄O₃ wikipedia.org |

| Molar Mass | 104.07 g/mol wikipedia.org | 122.1 g/mol wikipedia.org |

| Appearance | Colorless crystalline solid wikipedia.org | White solid wikipedia.org |

| Melting Point | 257 °C (495 °F; 530 K) wikipedia.org | 216 °C (421 °F; 489 K) wikipedia.org |

| Decomposition Temperature | 254 °C wikipedia.org | Begins at 240 °C wikipedia.org |

| Solubility in Water (at 25 °C) | 3.45 g/kg wikipedia.org | 160 g/L (at 20 °C) wikipedia.org |

Historical Development and Evolution of Research on Nitroguanidine

The history of nitroguanidine dates back to 1877, when Jousselin first synthesized it, although he incorrectly identified it as nitrosoguanidine (B1196799). alpenfalke.com The correct identification as nitroguanidine was later made by Pellizzari and Franchimont in 1891. alpenfalke.com In 1892, Thiele improved the preparation methods, achieving better yields. alpenfalke.com

A significant advancement in nitroguanidine synthesis came with the work of Ewan and Young, who found that using 92-98 percent sulfuric acid with guanidine nitrate produced satisfactory yields. at.ua Further optimization by increasing the weight ratio of sulfuric acid to guanidine nitrate to 3:1 led to consistent yields of 92%. at.ua The industrial production of nitroguanidine often starts with the reaction of dicyandiamide (B1669379) with ammonium (B1175870) nitrate to produce guanidinium nitrate, which is then nitrated. wikipedia.orgacs.org

The military significance of nitroguanidine grew during World War I and surged during World War II, primarily for its use in flashless propellants. alpenfalke.comicm.edu.pl In the 1930s, it became a key ingredient in triple-base gun propellants, reducing muzzle flash and barrel erosion. wikipedia.org After World War II, its application expanded to triple-base propellants for rockets. icm.edu.pl

Contemporary Significance and Research Trajectories within Chemical Sciences and Engineering

Nitroguanidine and its derivatives continue to be subjects of extensive research due to their diverse applications.

Energetic Materials: Nitroguanidine is a crucial component in modern insensitive high explosive formulations and triple-base gun propellants. wikipedia.orgpmarketresearch.com Its low flame temperature and high nitrogen content make it valuable for reducing gun barrel erosion while maintaining chamber pressure. wikipedia.org Current research focuses on developing new nitroguanidine derivatives with enhanced energetic properties and improved stability. researchgate.netresearchgate.net For instance, studies are exploring the synthesis of energy-rich derivatives and the effects of different alkyl chains on the physicochemical properties of nitroguanidine compounds. researchgate.netresearchgate.net Another area of active research is the development of novel recrystallization methods to control the crystal shape and size of nitroguanidine for specific applications in propellants and explosives. aiche.orgacs.org

Agrochemicals: Nitroguanidine serves as a precursor for the synthesis of neonicotinoid insecticides, such as imidacloprid, clothianidin, and thiamethoxam. wikipedia.orgpmarketresearch.com Although facing regulatory scrutiny in some regions, these insecticides remain important in many agricultural markets. pmarketresearch.com Recent research has explored the synthesis of novel sulfoximine (B86345) derivatives containing nitroguanidine moieties with potential antifungal activities. acs.org

Other Industrial Applications: Nitroguanidine is used in gas generators for automotive airbags. sciencemadness.orgnih.gov Research is also being conducted on its potential use in thermobaric explosive mixtures. icm.edu.pl

Environmental and Biological Research: The environmental fate and biotransformation of nitroguanidine are areas of growing concern and research. nih.govscholarena.com Studies are investigating the anaerobic biotransformation of nitroguanidine and the microbial communities involved, which is crucial for developing remediation strategies for contaminated sites. nih.gov

Structure

2D Structure

Properties

CAS No. |

98205-29-9 |

|---|---|

Molecular Formula |

CH4N4O2.HNO3 CH5N5O5 |

Molecular Weight |

167.08 g/mol |

IUPAC Name |

nitric acid;1-nitroguanidine |

InChI |

InChI=1S/CH4N4O2.HNO3/c2-1(3)4-5(6)7;2-1(3)4/h(H4,2,3,4);(H,2,3,4) |

InChI Key |

WLUMEDALLNAHCC-UHFFFAOYSA-N |

Canonical SMILES |

C(=N)(N)N[N+](=O)[O-].[N+](=O)(O)[O-] |

physical_description |

Nitroguanidine nitrate appears as white fiber-like crystals. |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Nitroguanidine

Industrial Synthesis Pathways of Nitroguanidine (B56551) and its Precursors

The industrial production of nitroguanidine primarily relies on the nitration of a guanidine (B92328) salt. The key precursor, guanidine nitrate (B79036), can be synthesized through several established methods.

A predominant industrial method for producing nitroguanidine begins with the reaction between dicyandiamide (B1669379) and ammonium (B1175870) nitrate to form guanidine nitrate. wikipedia.orgsciencemadness.org This process involves fusing dicyandiamide with ammonium nitrate. sciencemadness.orggoogle.com One mole equivalent of dicyandiamide is typically fused with slightly over two mole equivalents of ammonium nitrate, which can result in a 90% yield of guanidinium (B1211019) nitrate. sciencemadness.org

Table 1: Synthesis of Nitroguanidine from Dicyandiamide

| Step | Reactants | Key Conditions | Product | Reported Yield |

|---|---|---|---|---|

| 1 | Dicyandiamide, Ammonium Nitrate | Fusion | Guanidine Nitrate | ~90% sciencemadness.org |

| 2 | Guanidine Nitrate, Concentrated Sulfuric Acid | Dehydration, Temp <20°C, Precipitation in water | Nitroguanidine | 85-90% (from pure guanidine nitrate) orgsyn.org |

To achieve optimal yields, which are stated to be around 89% based on the urea (B33335) used, an excess of ammonium nitrate is employed. google.comgoogle.com A preferred urea-to-ammonium nitrate ratio is approximately 1:2. google.com The process can be performed by adding urea stepwise to the molten ammonium nitrate and catalyst mixture to maintain this ratio. google.comgoogle.com The resulting guanidine nitrate is then isolated and can be nitrated using concentrated sulfuric acid as described in the previous section. sciencemadness.org

Table 2: BMR Process for Guanidine Nitrate Synthesis

| Reactants | Catalyst | Key Conditions | Product | Reported Yield |

|---|---|---|---|---|

| Urea, Ammonium Nitrate | Silica Gel | Molten state, ~160-190°C sciencemadness.orggoogle.com | Guanidine Nitrate | up to 89% google.com |

Another synthetic pathway to guanidine salts involves the fusion of sulfamic acid and urea. sciencemadness.orgsciencemadness.org In this method, the probable mechanism involves the initial fusion of urea and sulfamic acid to form ammonium urea sulphonate. sciencemadness.org This intermediate then dissociates into cyanamide (B42294) and ammonium bisulphate, which subsequently react to form guanidine bisulphate. sciencemadness.org The guanidine salt can then be converted to nitroguanidine, for instance, by first converting it to the nitrate salt and then performing the nitration with concentrated sulfuric acid. sciencemadness.org

Nitration Mechanisms and Reaction Kinetics in Nitroguanidine Synthesis

The conversion of guanidine nitrate to nitroguanidine is an electrophilic substitution reaction. byjus.com The actual nitrating agent is the nitronium ion (NO₂⁺), which is generated from the reaction of nitric acid (formed from the nitrate salt) and concentrated sulfuric acid, with the latter acting as a dehydrating agent. uri.edu

Studies suggest that the nitration of guanidine occurs at the imino (=NH) nitrogen rather than the primary amino (-NH₂) groups. cdnsciencepub.comcolab.wscdnsciencepub.com This was supported by experiments with sym-tetraethylguanidine, where only the imino nitrogen is available for substitution. This compound was successfully nitrated to sym-tetraethylnitroguanidine in a nitric acid-sulfuric acid system, demonstrating that a ketimino group can be nitrated directly. cdnsciencepub.com The chemistry of this nitration is considered analogous to that of aliphatic secondary amines. cdnsciencepub.comcolab.ws

The reaction kinetics of nitroguanidine synthesis via the nitrate method have been investigated. A study using dynamic simulation and rate regression determined the reaction order for the main reaction to be 1.8894, with an activation energy of 16001.3007 J/mol. researchgate.net The same study established a kinetic model which indicated that lower reaction temperatures, increased initial guanidine nitrate concentration, and decreased nitric acid concentration could improve the selectivity of the reaction towards nitroguanidine. researchgate.net The nitration of guanidine is a reversible reaction, and it proceeds more slowly for stronger bases like sym-tetraethylguanidine compared to guanidine itself. cdnsciencepub.com

Derivatization and Functionalization of the Nitroguanidine Core

The nitroguanidine molecule serves as a scaffold for the synthesis of a wide array of derivatives with varied properties and applications, including as insecticides and energetic materials. researchgate.netacs.org

Substituted nitroguanidines can be prepared through several synthetic strategies. One common method is the nitration of corresponding substituted guanidine salts using concentrated sulfuric acid. at.uacdnsciencepub.com For example, alkylguanidine nitrates (such as ethyl-, propyl-, and benzyl-guanidine nitrates) can be synthesized from the reaction of amine nitrates with calcium cyanamide or dicyandiamide. cdnsciencepub.com These substituted guanidine nitrates are then nitrated to yield 1-alkyl-2-nitroguanidines. cdnsciencepub.com

Another approach involves the reaction of amines with a suitable nitroguanidine precursor. For instance, several new substituted nitroguanidines have been prepared by reacting amines with N-methyl-N-nitroso-N'-nitroguanidine. cdnsciencepub.com The synthesis of the neonicotinoid insecticide clothianidin, a disubstituted nitroguanidine, has been achieved by reacting a substituted triazine with ammonia (B1221849) or an amine salt. google.com The derivatization can also occur via the reduction of the nitro group to an amino group, forming aminoguanidine (B1677879), which can then undergo further reactions. nih.govresearchgate.netacs.org For example, 1-amino-2-nitroguanidine (ANQ) can undergo various transformations, including acylation and azide (B81097) reactions, to produce new energetic compounds. nih.gov

Table 3: Examples of Substituted Nitroguanidine Synthesis

| Derivative | Synthetic Approach | Key Reactants/Precursors | Reference |

|---|---|---|---|

| 1-Ethyl-2-nitroguanidine | Nitration of substituted guanidine nitrate | Ethylguanidine nitrate, Sulfuric acid | cdnsciencepub.com |

| 1-Propyl-2-nitroguanidine | Nitration of substituted guanidine nitrate | Propylguanidine nitrate, Sulfuric acid | cdnsciencepub.com |

| N-γ-Nitroxybutyl-N'-nitroguanidine | Reaction with N-methyl-N-nitroso-N'-nitroguanidine | γ-Nitroxybutylamine, N-methyl-N-nitroso-N'-nitroguanidine | cdnsciencepub.com |

| sym-Tetraethylnitroguanidine | Direct nitration of substituted guanidine | sym-Tetraethylguanidine, Nitric acid, Sulfuric acid | cdnsciencepub.com |

| Clothianidin | Reaction with amine salt | 1-(2-chloro-5-thiazolyl)methyl-3-methyl-5-benzyl-2-nitroimino-hexahydrotriazine, Ammonium acetate (B1210297) | google.com |

Formation of Nitroguanidine-Fused Energetic Salts

The fusion of the nitroguanidine framework into cyclic structures, followed by salt formation, is a key strategy for creating high-density, high-performance energetic materials. These salts often exhibit enhanced thermal stability and detonation properties compared to their non-fused precursors.

A notable example involves the synthesis of nitroguanidine-fused bicyclic guanidinium energetic salts. deepdyve.com These compounds are typically prepared through simple metathesis reactions. For instance, 2‐iminium‐5‐nitriminooctahydroimidazo[4,5‐d]imidazole chloride or sulfate (B86663) can be reacted with the corresponding silver or barium salts of various energetic anions in an aqueous solution. deepdyve.com This method has been used to synthesize a range of salts with inorganic anions (like nitrate) and organic anions (like dinitromethanide and tetrazolates). deepdyve.comdtic.mil The resulting salts are characterized by their high densities, often exceeding 1.60 g/cm³, and possess positive heats of formation. deepdyve.com Their energetic performance is often comparable to established explosives such as RDX (cyclotrimethylenetrinitramine), TNT (1,3,5-trinitrobenzene), and TATB (1,3,5-triamino-2,4,6-trinitrobenzene). deepdyve.com

Derivatives of nitroguanidine, such as 1-amino-2-nitroguanidine (ANQ), are also pivotal in forming energetic salts. ANQ can be readily protonated by strong acids to create cations that form salts with energetic anions. nih.govznaturforsch.com The reaction of ANQ with nitric acid, for example, yields 1-amino-2-nitroguanidinium nitrate (ANGN). nih.gov Similarly, 1-amino-3-nitroguanidine can be protonated by mineral acids like nitric acid and perchloric acid to form the corresponding nitrate and perchlorate (B79767) salts. znaturforsch.comresearchgate.net Metathesis reactions are also employed, such as the synthesis of the dinitramide salt of 1-amino-3-nitroguanidine via the reaction of its chloride salt with silver dinitramide. znaturforsch.comresearchgate.net While many of these salts exhibit powerful detonation properties, with velocities sometimes exceeding 8,300 m/s, some have demonstrated poor thermal stability. researchgate.netacs.org

Researchers have also introduced other energetic moieties to the nitroguanidine structure to synthesize novel derivatives. For instance, furoxan and 2,4,6-trinitrophenyl groups have been attached to the 1-amino-3-nitroguanidine framework, resulting in energetic compounds with good thermal stabilities (decomposition temperatures above 180 °C). researchgate.net

The table below summarizes the properties of selected nitroguanidine-based energetic salts.

| Cation/Fused System | Anion | Density (g/cm³) | Detonation Velocity (m/s) | Reference(s) |

| 2-Iminium-5-nitriminooctahydroimidazo[4,5-d]imidazole | Nitrate | >1.60 | Comparable to RDX, TNT | deepdyve.com |

| 2-Iminium-5-nitriminooctahydroimidazo[4,5-d]imidazole | Dinitrocyanomethanide | >1.60 | Comparable to RDX, TNT | deepdyve.com |

| 1-Amino-2-nitroguanidinium | 2,4,5-Trinitroimidazole | Not specified | 8398 | researchgate.net |

| 1-Amino-3-nitroguanidinium | Nitrate | Not specified | Not specified | znaturforsch.comresearchgate.net |

| 1-Amino-3-nitroguanidinium | Perchlorate | Not specified | Not specified | znaturforsch.comresearchgate.net |

| 1-Amino-3-nitroguanidinium | Dinitramide | Not specified | Not specified | znaturforsch.comresearchgate.net |

Catalytic Approaches in Nitroguanidine Chemistry

Catalysis plays a crucial role in the transformation of nitroguanidine and its derivatives, enabling reactions that are otherwise difficult or inefficient. These approaches include acid-base catalysis, metal-catalyzed reductions, and catalytic transfer hydrogenation.

Acid-base catalysis is commonly employed in the condensation reactions of nitroguanidine derivatives. For example, the reaction of 1-amino-2-nitroguanidine (ANQ) with aldehydes and ketones to form hydrazones or Schiff bases can be catalyzed by either an acid or a base. nih.gov In a surprising discovery, trichlorotriazine (B8581814) was found to effectively catalyze the reaction between ANQ and acetone. nih.gov

Metal-based catalysts are particularly important for the reduction of the nitro group in nitroguanidine. A sensitive analytical method for detecting nitroguanidine involves its catalytic reduction to aminoguanidine. unimi.itnih.gov This transformation is efficiently carried out using sodium borohydride (B1222165) as the reducing agent and palladium modified graphitic carbon nitride (Pd/g-C₃N₄) as the catalyst. unimi.itnih.gov This catalytic system has shown superior performance compared to traditional palladium on activated carbon, primarily due to lower adsorption of the product onto the carbon nitride support. nih.gov Other reducing agents, such as hydrogen gas or formic acid, have proven ineffective for this specific reduction under the tested conditions. unimi.it Catalytic hydrogenation has also been historically used to reduce nitroguanidine, leading to the formation of nitrosoguanidine (B1196799). acs.org

Catalytic transfer hydrogenation is another significant technique, used in the synthesis of substituted guanidines. In this multi-step process, amines are first converted to nitroguanidine derivatives using a guanidinylating reagent like 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC). organic-chemistry.org The resulting N-alkyl-N'-nitroguanidines are then subjected to catalytic transfer hydrogenation to yield the final N-alkylguanidines. organic-chemistry.org

The following table details various catalytic systems used in nitroguanidine chemistry.

| Catalyst System | Substrate(s) | Product(s) | Reaction Type | Reference(s) |

| Acid or Base | 1-Amino-2-nitroguanidine, Aldehydes/Ketones | Hydrazones, Schiff bases | Condensation | nih.gov |

| Trichlorotriazine | 1-Amino-2-nitroguanidine, Acetone | N¹,N²-bis(2-nitroguanidinium)propane-1,2-diimine | Condensation | nih.gov |

| Palladium modified graphitic carbon nitride (Pd/g-C₃N₄) / NaBH₄ | Nitroguanidine | Aminoguanidine | Reduction | unimi.itnih.gov |

| Not Specified | Nitroguanidine | Nitrosoguanidine | Catalytic Hydrogenation | acs.org |

| Not Specified | N-Alkyl-N'-nitroguanidines | N-Alkylguanidines | Catalytic Transfer Hydrogenation | organic-chemistry.org |

Energetic Materials Science and Applications of Nitroguanidine

Theoretical and Experimental Studies of Nitroguanidine's Energetic Performance

The performance of nitroguanidine (B56551) as an energetic material is defined by its detonation and combustion characteristics. Both theoretical modeling, often using thermochemical codes, and extensive experimental trials have been employed to quantify its behavior and understand its advantages and limitations.

Nitroguanidine's detonation properties are notable for their balance between energy output and insensitivity. While it does not achieve the peak detonation pressures or velocities of more powerful secondary explosives like RDX or HMX, its performance is substantial and reliable. At its theoretical maximum density (TMD) of 1.77 g/cm³, nitroguanidine exhibits a detonation velocity of approximately 8,200 m/s and a Chapman-Jouguet (C-J) pressure of around 30 GPa.

A defining characteristic of nitroguanidine is its low detonation temperature. This "cool" detonation produces a large volume of gaseous products, primarily composed of nitrogen (N₂), water (H₂O), and carbon monoxide (CO), with minimal formation of solid carbon (soot). This high gas volume contributes significantly to its blast and heaving effects. Furthermore, NQ is valued for its exceptional insensitivity to shock, friction, and impact, making it one of the safest secondary explosives to handle and incorporate into formulations.

Interactive Data Table: Detonation Properties of Nitroguanidine (You can sort or filter this table by clicking on the headers)

| Property | Value | Conditions / Notes |

| Chemical Formula | CH₄N₄O₂ | - |

| Molar Mass | 104.07 g/mol | - |

| Crystal Density (TMD) | 1.77 g/cm³ | Theoretical Maximum Density |

| Detonation Velocity (VoD) | ~8,200 m/s | At TMD |

| Detonation Pressure (P_CJ) | ~30 GPa | Chapman-Jouguet Pressure at TMD |

| Detonation Temperature | ~2,550 K | Significantly lower than RDX or HMX |

| Oxygen Balance | -0.0% | When decomposing to CO, H₂O, N₂ |

| Impact Sensitivity | >100 cm | (BAM Fallhammer, 2 kg weight) Indicates low sensitivity |

The combustion behavior of nitroguanidine is a primary reason for its widespread use in gun propellants. Its most critical property is its remarkably low adiabatic flame temperature, which is significantly lower than that of traditional energetic plasticizers like nitroglycerin. This low flame temperature directly translates to reduced heat transfer to the gun barrel during firing, drastically minimizing thermal erosion and extending the operational life of artillery and tank cannons.

Research shows that NQ's combustion proceeds through a complex multi-step process, but the net effect is the production of a fuel-rich mixture of gases at a relatively low temperature. This behavior allows it to function as a "coolant" in propellant formulations, moderating the extreme temperatures generated by other components while still contributing positively to the total energy and gas output required for projectile acceleration.

Interactive Data Table: Comparative Flame Temperatures in Propellants (You can sort or filter this table by clicking on the headers)

| Propellant Type | Key Energetic Components | Typical Flame Temperature (K) | Primary Advantage |

| Double-Base | Nitrocellulose, Nitroglycerin | > 3,200 K | High energy and impetus |

| Triple-Base (NQ) | Nitrocellulose, Nitroglycerin, Nitroguanidine | ~ 2,600 - 2,900 K | Reduced barrel erosion, low flash |

| LOVA (Low Vulnerability) | RDX/HMX in binder | ~ 3,000 K | Low vulnerability, high performance |

Nitroguanidine as a Component in Propellants and Explosives Formulations

The unique properties of nitroguanidine have led to its incorporation into various energetic formulations where specific performance characteristics, such as low temperature, low vulnerability, or high gas volume, are required.

Nitroguanidine is the defining ingredient of modern triple-base gun propellants. These formulations were developed specifically to overcome the severe gun barrel erosion caused by high-temperature double-base (nitrocellulose/nitroglycerin) propellants. In a typical triple-base formulation, nitroguanidine constitutes a significant portion of the mass.

Nitrocellulose (NC) serves as the structural binder and an energetic component.

Nitroglycerin (NG) acts as a high-energy plasticizer, increasing the propellant's force (impetus).

This combination results in a propellant that delivers high muzzle velocity with significantly reduced barrel wear, low muzzle flash, and minimal smoke, enhancing both weapon longevity and operational stealth.

The inherent insensitivity of nitroguanidine makes it a foundational component in the development of Insensitive High Explosives (IHEs). IHEs are designed to perform reliably upon command but remain inert when subjected to accidental stimuli like bullet impacts, fires, or fragment strikes (a requirement known as Insensitive Munitions or IM compliance).

Interactive Data Table: Comparison of Conventional vs. NQ-Based IHE (You can sort or filter this table by clicking on the headers)

| Formulation | Composition | Type | Detonation Velocity (m/s) | Key Characteristic |

| Composition B | ~60% RDX, ~40% TNT | Conventional | ~7,900 | High performance, but sensitive |

| IMX-101 | DNAN, NQ , NTO | Insensitive (IHE) | ~7,300 | Very low sensitivity (IM compliant) |

| Picrite | ~55% NQ , ~45% TNT | Melt-Cast | ~7,600 | Reduced sensitivity over Comp B |

The ability of nitroguanidine to produce a large volume of cool, relatively clean gas upon decomposition makes it an excellent candidate for gas-generating applications. Unlike azide-based compounds, which produce toxic solids and gases, the primary decomposition products of NQ-based formulations are N₂, H₂O, and CO₂, which are far more benign.

This property is leveraged in:

Automotive Airbag Inflators: Though largely replaced by other technologies, NQ-based compositions were developed as a non-toxic alternative to sodium azide (B81097).

Fire Suppression Systems: Formulations that rapidly release a large volume of inert gas can extinguish fires in enclosed spaces by displacing oxygen.

Rocket Motor Igniters: NQ can be used in igniter compositions that must fill the motor chamber with hot gas to initiate combustion of the main propellant grain without causing a pressure shock.

In pyrotechnics, NQ is used to formulate low-smoke or "smokeless" propellants for applications like model rockets and signal flares. Its high nitrogen content and favorable oxygen balance ensure that combustion is nearly complete, producing gaseous products instead of the solid carbon particles that constitute visible smoke.

Environmental Fate, Transport, and Degradation of Nitroguanidine

Photolytic Degradation Pathways of Nitroguanidine (B56551) in Aquatic Systems

The phototransformation of nitroguanidine is a significant process in its environmental degradation. enviro.wiki As a munitions compound, it absorbs light in the ultraviolet (UV) range, making it susceptible to photolysis in surface waters. enviro.wiki This process can lead to the formation of various transformation products that may have different toxicity and transport behaviors than the parent compound. enviro.wiki

The rate of photolysis is often described by quantum yields, which account for differences in experimental setups and light irradiance, providing a more comparable measure than simple half-lives. enviro.wiki Quantum yield calculations are instrumental in predicting the photolysis rates and half-lives of munitions compounds like nitroguanidine. enviro.wiki

The environmental half-life of nitroguanidine is dependent on factors such as season and latitude. In surface water at a latitude of 40° N, the photolysis half-life of nitroguanidine is estimated to range from 0.6 days in the summer to 2.3 days in the winter. nih.gov Another study estimated the environmental half-life of nitroguanidine in pure water to be approximately 4 days. nih.govarmy.mil The physical state also significantly impacts degradation rates; aqueous nitroguanidine transforms much faster than its solid form. enviro.wiki

Environmental Half-Lives of Nitroguanidine Photolysis

| Condition | Half-Life | Reference |

|---|---|---|

| Surface Water (40° N, Summer) | 0.6 days | nih.gov |

| Surface Water (40° N, Winter) | 2.3 days | nih.gov |

| Pure Water | ~4 days | nih.govarmy.mil |

The photolysis of nitroguanidine results in a variety of intermediate and end products. The primary mechanism involves the cleavage of the N-NO2 bond, which is the weakest bond in the molecule. enviro.wiki This cleavage forms nitro and guanidine (B92328) radicals. enviro.wiki The nitro radical can subsequently form nitrite (B80452) and nitrate (B79036). enviro.wiki The guanidine radical can react with a hydrogen ion to form guanidine or with a water molecule to form hydroxyguanidine. enviro.wikicolab.ws

Studies have identified several key products resulting from the aqueous photolysis of nitroguanidine. Major products include guanidine, nitrate, and nitrite. nih.govenviro.wikiarmy.mil Minor products that have been detected are cyanamide (B42294), cyanoguanidine, urea (B33335), and ammonium (B1175870). nih.govenviro.wikiarmy.mil Nitrosoguanidine (B1196799) has been identified as a transient intermediate in this process. enviro.wikidtic.mil In unbuffered solutions, approximately 80% of the carbon from nitroguanidine can be accounted for as guanidine, urea, and cyanoguanidine. dtic.mil

Photolysis Degradation Products of Nitroguanidine

| Product Type | Compound | Reference |

|---|---|---|

| Major Products | Guanidine | nih.govenviro.wikiarmy.mil |

| Nitrate | nih.govenviro.wikiarmy.mil | |

| Nitrite | nih.govenviro.wikiarmy.mil | |

| Minor Products | Cyanamide | nih.govenviro.wikiarmy.mil |

| Cyanoguanidine | nih.govarmy.mildtic.mil | |

| Urea | nih.govarmy.mildtic.mil | |

| Ammonium | nih.govarmy.mil | |

| Intermediate | Nitrosoguanidine | enviro.wikidtic.mil |

| Intermediate | Hydroxyguanidine | enviro.wikicolab.ws |

Environmental factors can influence the rate and products of nitroguanidine photolysis. At a pH of 10, the photolysis rate is nearly the same as in an unbuffered solution, but the product distribution changes significantly. dtic.mil Under these alkaline conditions, less than 25% of the nitroguanidine carbon is converted to urea, guanidine, and cyanoguanidine, and elemental nitrogen is a notable product. dtic.mil

The presence of other substances in the water, such as humic acids, can also affect photolysis. One study found that high concentrations (40 and 400 mg L-1) of humic acids enhanced the photolysis of nitroguanidine. army.mil In contrast, the degradation rate of nitroguanidine by UV/persulfate (UV/PS) advanced oxidation processes was strongly affected by the initial pH, with the lowest rate observed at a pH greater than or equal to 8.0. nih.gov

Biotransformation of Nitroguanidine in Environmental Compartments

In addition to photolysis, biotransformation by microorganisms is a key degradation pathway for nitroguanidine, particularly in soil and sediment.

Under aerobic conditions, the biodegradation of nitroguanidine appears to be limited. Some studies have reported no decomposition of nitroguanidine in aerobic batch or continuous cultures. dtic.milbohrium.com However, other research has shown that nitroguanidine can be efficiently degraded in aerobic soil microcosms if a carbon source is added. nih.gov The compound persisted in microcosms without an added carbon source. nih.gov

A specific aerobic bacterium, Variovorax strain VC1, has been isolated from soil and shown to degrade nitroguanidine when it is the sole nitrogen source. nih.gov This degradation was inhibited if a more favorable nitrogen source was available. nih.gov The degradation by resting cells of Variovorax strain VC1 was effective, yielding ammonia (B1221849) (50.0%), nitrous oxide (48.5%), and carbon dioxide (100%). nih.gov A key intermediate identified in this aerobic pathway was nitrourea, which is unstable in water and undergoes both biotic and abiotic decomposition. nih.gov

Nitroguanidine is more readily biodegradable under anaerobic conditions, a process that often requires a supplemental carbon source for cometabolism. dtic.mildtic.mil In anaerobic environments, nitroguanidine is cometabolically reduced to nitrosoguanidine. dtic.mil This intermediate, nitrosoguanidine, then decomposes non-biologically to products including cyanamide, cyanoguanidine, and guanidine. dtic.milbohrium.com

Studies using soil columns have demonstrated that land-applied water containing nitroguanidine can be treated effectively, provided that sufficient supplemental carbon (like glucose) is available. dtic.mil The primary product formed during the anaerobic degradation of nitroguanidine in soil is ammonia. dtic.mil Only trace levels of nitrosoguanidine were detected in leachates from these soil columns. dtic.mil Without a supplemental carbon source, nitroguanidine does not degrade and can leach into groundwater. dtic.mil

Biotransformation of Nitroguanidine

| Condition | Key Findings | Intermediates/Products | Reference |

|---|---|---|---|

| Aerobic | Degradation is limited; requires a carbon source. Variovorax strain VC1 can mineralize nitroguanidine. | Nitrourea, Ammonia, Nitrous Oxide, Carbon Dioxide | nih.gov |

| Anaerobic | Readily biodegradable via cometabolism with a supplemental carbon source. | Nitrosoguanidine, Cyanamide, Cyanoguanidine, Guanidine, Ammonia | dtic.milbohrium.comdtic.mil |

Isolation and Characterization of Nitroguanidine-Degrading Microorganisms

Several microorganisms capable of degrading nitroguanidine have been isolated from various environments, including soil, sediment, and bioreactors. These microorganisms utilize nitroguanidine primarily as a source of nitrogen rather than carbon.

Notable isolated strains include:

Pseudomonas extremaustralis NQ5: Isolated from a laboratory-scale membrane bioreactor, this bacterium can degrade nitroguanidine at a rate of approximately 150 μmole L-1 h-1 under aerobic conditions with glucose as the carbon source. It is also capable of utilizing guanylurea (B105422), guanidine, and ethyl allophanate (B1242929) as nitrogen sources and can tolerate salt concentrations up to 4% NaCl.

Arthrobacter spp. NQ4 and NQ7: Strain NQ4 was isolated from soil, and NQ7 from marine sediment. Both strains grow more slowly than P. extremaustralis NQ5 and can tolerate only about 1% NaCl. They are capable of degrading guanidine but not guanylurea or ethyl allophanate.

These findings suggest that specific microbial populations can be harnessed for the bioremediation of nitroguanidine-contaminated sites.

Identification of Biotransformation Products and Metabolic Pathways (e.g., guanylurea, guanidine, ethyl allophanate, cyanamide)

The biodegradation of nitroguanidine proceeds through various metabolic pathways, leading to the formation of several intermediate and end products. Under anaerobic conditions, nitroguanidine can be reduced to nitrosoguanidine. Further biotransformation can lead to the formation of compounds such as cyanamide, cyanoguanidine, and guanidine.

In some cases, the end product of microbial utilization of nitroguanidine appears to be cyanamide. epa.gov The reductive degradation of nitroguanidine has been shown to produce a suite of products. For instance, treatment with a magnesium-based bimetal (Mg/Cu) resulted in the formation of guanidine (44%), cyanamide (31%), formamide (B127407) (15%), aminoguanidine (B1677879) (6%), urea (2%), and a trace amount of cyanoguanidine (0.03%). nih.gov

The specific metabolic pathway and the resulting products can vary depending on the microorganisms involved and the environmental conditions (e.g., aerobic vs. anaerobic).

Sorption and Mobility Studies of Nitroguanidine in Soil and Sediment

Nitroguanidine exhibits very weak adsorption to soil and sediment particles, which results in high mobility in the subsurface environment. oup.com This characteristic increases the likelihood of nitroguanidine leaching from soil and contaminating groundwater.

Studies have reported low soil sorption coefficients (K p ) of less than 0.1. oup.com The organic carbon-water (B12546825) partition coefficient (K oc ), which normalizes sorption to the organic carbon content of the soil, is estimated to be 21. nih.gov This low K oc value further confirms the high mobility of nitroguanidine in soil. Consequently, adsorption is not considered a significant fate process for nitroguanidine in the environment. epa.gov

Interactive Data Table: Sorption Coefficients of Nitroguanidine

| Parameter | Value | Reference |

| Soil Sorption Coefficient (K p ) | < 0.1 | oup.com |

| Organic Carbon-Water Partition Coefficient (K oc ) | 21 (estimated) | nih.gov |

Volatilization Studies and Air Transport Potential

Due to its very low vapor pressure and Henry's Law constant, volatilization is not an important environmental fate process for nitroguanidine. The Henry's Law constant for nitroguanidine is estimated to be 4.45 x 10⁻¹⁶ atm·m³/mol at 25°C. nih.gov This indicates a negligible tendency to partition from water to air. Therefore, long-range atmospheric transport of nitroguanidine is not expected to be a significant concern.

Interactive Data Table: Physical Properties Related to Volatilization

| Parameter | Value | Reference |

| Vapor Pressure | 1.43 x 10⁻¹¹ mm Hg at 25°C | nih.gov |

| Henry's Law Constant | 4.45 x 10⁻¹⁶ atm·m³/mol at 25°C | nih.gov |

Hydrolytic Stability and Degradation Kinetics in Aqueous Media

Nitroguanidine is stable in neutral and acidic aqueous solutions. However, it undergoes hydrolysis under basic conditions. The hydrolysis reaction is pseudo-first-order and is subject to specific base catalysis. dtic.mil The products of base hydrolysis are nitrous oxide (N₂O) and ammonia (NH₃). dtic.mil

The rate of degradation is dependent on pH and temperature. For example, in a 1 M ammonium hydroxide (B78521) solution (pH 11.5) at 55°C, complete hydrolysis takes approximately 4 hours. dtic.mil The neutral hydrolysis constant at 25°C is ≤ 2 x 10⁻⁸ s⁻¹, while the base hydrolysis constant is (3 ± 1) x 10⁻⁴ M⁻¹ s⁻¹. oup.com

Reductive degradation can be a much faster process. In one study, 90% of nitroguanidine was degraded within 30 minutes in an aqueous solution using a magnesium-based bimetal reagent. nih.gov

Interactive Data Table: Hydrolysis and Degradation Kinetic Constants

| Parameter | Condition | Value | Reference |

| Neutral Hydrolysis Constant | 25°C | ≤ 2 x 10⁻⁸ s⁻¹ | oup.com |

| Base Hydrolysis Constant | 25°C | (3 ± 1) x 10⁻⁴ M⁻¹ s⁻¹ | oup.com |

| Reductive Degradation | Mg/Cu bimetal, unadjusted pH | 90% degradation in 30 min | nih.gov |

| Arrhenius Activation Energy (Ea) | pH 11.8 | 22.5 kcal/mol | dtic.mil |

Theoretical and Computational Investigations of Nitroguanidine

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations have been instrumental in elucidating the molecular structure and electronic characteristics of nitroguanidine (B56551). These studies have confirmed that nitroguanidine exists predominantly in the nitroimine tautomeric form in both the solid state and in solution. wikipedia.org

Density Functional Theory (DFT) calculations, particularly using methods like B3LYP with basis sets such as 6-311++G(d,p), have been employed to optimize the ground state geometry of the nitroguanidine molecule. dergipark.org.trdergipark.org.tr These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data. dergipark.org.tr

The electronic properties of nitroguanidine have also been extensively studied. The distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) are key descriptors of its reactivity. The HOMO-LUMO energy gap is a significant indicator of the molecule's stability; a larger gap generally implies greater stability. dergipark.org.trnih.gov For nitroguanidine, the calculated HOMO and LUMO energies help in understanding its susceptibility to electrophilic and nucleophilic attack. dergipark.org.tr

Table 1: Calculated Electronic Properties of Nitroguanidine

| Property | Value | Method | Reference |

|---|---|---|---|

| DFT Energy | -409.996269 Hartree | B3LYP/6-311++G(d,p) | dergipark.org.tr |

| HOMO Energy | - | DFT/B3LYP | dergipark.org.tr |

| LUMO Energy | - | DFT/B3LYP | dergipark.org.tr |

| Energy Gap (HOMO-LUMO) | - | DFT/B3LYP | dergipark.org.trnih.gov |

Note: Specific values for HOMO/LUMO energies and dipole moment were not consistently reported across the searched literature, hence represented as '-'. Different computational methods may yield slightly different values.

Density Functional Theory (DFT) Studies on Reactivity and Stability

DFT has been widely applied to investigate the reactivity and stability of nitroguanidine. These studies are crucial for predicting its behavior under various conditions and for understanding its decomposition pathways. The stability and reactivity of nitroguanidine can be estimated by analyzing its HOMO-LUMO energies. dergipark.org.tr

Investigations into the degradation of nitroguanidine in different environments, such as in aqueous solutions, have been conducted using DFT. nih.gov These studies have shown that factors like the presence of water and hydroxide (B78521) ions can significantly influence the degradation process by lowering the energy barriers for certain reaction pathways. nih.gov For instance, the M06-2X density functional has been used to explore the thermochemical mechanisms of nitroguanidine decomposition in water. nih.gov

Molecular Dynamics Simulations of Nitroguanidine Decomposition

Molecular dynamics (MD) simulations provide a powerful tool to study the initial chemical events in the decomposition of energetic materials under high-temperature and high-pressure conditions. While specific MD simulation studies focusing solely on the decomposition of pure nitroguanidine were not detailed in the provided search results, the methodology is widely applied to similar energetic materials.

For related compounds, MD simulations, often combined with quantum mechanical methods like Density Functional Tight-Binding (DFTB), are used to model the complex chemical reactions that occur during decomposition. nih.gov These simulations can track the trajectories of individual atoms and molecules over time, revealing the primary bond-breaking events, intermediate species, and final products. nih.gov

Thermochemical Predictions and Energy Release Calculations

Thermochemical calculations are essential for predicting the performance of energetic materials like nitroguanidine. These calculations determine key parameters such as the enthalpy of formation, enthalpy of detonation, and the energy released during decomposition.

The solid-phase heat of formation for nitroguanidine has been computed using DFT, with a reported value of 215.9 kJ/mol. researchgate.net The enthalpy of detonation, a measure of the energy released during the detonation process, has been estimated to be -391.55 kJ/mol, which corresponds to -3.762 kJ/g. at.ua

Thermodynamic calculation codes are used to predict the combustion characteristics of propellants containing nitroguanidine. scispace.com These calculations can determine properties like the adiabatic combustion temperature and the composition of the resulting gases. For instance, adding nitroguanidine to certain propellant mixtures has been shown to decrease the adiabatic combustion temperature while increasing the gas output. scispace.com

Table 2: Thermochemical Properties of Nitroguanidine

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | CH4N4O2 | at.uanih.gov |

| Molar Mass | 104.07 g/mol | wikipedia.org |

| Density | 1.77 g/cm³ | wikipedia.org |

| Solid-phase Enthalpy of Formation (ΔfH(s)) | 215.9 kJ/mol | researchgate.net |

These theoretical and computational investigations are vital for advancing the understanding of nitroguanidine and for the development of new energetic materials with tailored properties.

Analytical Methodologies for Nitroguanidine Detection and Quantification

Chromatographic Techniques for Trace Analysis

Chromatography, particularly liquid chromatography, is the cornerstone for the separation and analysis of nitroguanidine (B56551) from complex mixtures.

High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ED) provides a robust method for the determination of low levels of nitroguanidine in aqueous solutions. dtic.mil This technique is based on a reverse-phase HPLC separation, where nitroguanidine is detected via a reductive electrochemical process. dtic.mildtic.mil

Research has established that nitroguanidine is reduced in an irreversible, diffusion-controlled four-electron process. dtic.mil The reduction potential is approximately -1.2 V versus a Silver/Silver Chloride (Ag/AgCl) reference electrode. dtic.mil While this potential makes nitroguanidine more difficult to reduce compared to other explosives, the selectivity of the electrochemical detector is a key advantage. dtic.mil HPLC-ED methods benefit from high selectivity, which can minimize sample preparation and clean-up procedures, making the analysis quicker and more straightforward. mdpi.com

Table 1: HPLC-ED Parameters for Nitroguanidine Analysis Use the slider to see the full table.

| Parameter | Value/Condition | Source |

|---|---|---|

| Technique | Reverse-Phase HPLC with Reductive Electrochemical Detection | dtic.mil |

| Reduction Potential | ~ -1.2 V vs Ag/AgCl | dtic.mil |

| Process | Irreversible, diffusion-controlled, 4-electron reduction | dtic.mil |

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is a powerful technique for the sensitive and specific quantification of nitroguanidine. acs.org However, direct analysis is hampered by the compound's high polarity and low proton affinity, which results in poor sensitivity with standard electrospray ionization (ESI) sources. acs.orgacs.org

To overcome this limitation, a highly sensitive method involving a chemical derivatization step has been developed. acs.orgbioforumconf.com This approach involves the reduction of nitroguanidine to aminoguanidine (B1677879) (AQ), followed by a "hydrophobization" step where AQ is derivatized with 4-nitrobenzaldehyde (B150856) (4-NBA). researchgate.netbioforumconf.com This derivatization increases the compound's hydrophobicity, allowing it to be pre-concentrated on a C18 solid-phase extraction (SPE) cartridge prior to LC-MS analysis. bioforumconf.com This methodology has achieved exceptionally low limits of detection (LOD), reaching 5 ng/L in water and 22 ng/g in soil. acs.orgacs.org

Ultrafast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) methods have also been developed for the simultaneous analysis of nitroguanidine and other explosives. acs.orgacs.org These methods typically use ESI in negative ion mode, where nitroguanidine generates a deprotonated ion [M-H]⁻. acs.org For other explosives lacking acidic protons, such as RDX and HMX, adduct ions like [M + CH₃CO₂]⁻ are formed by adding ammonium (B1175870) acetate (B1210297) to the mobile phase. acs.org These UFLC-MS/MS methods can achieve method detection limits in soil ranging from 0.2 to 5 parts-per-billion (ppb). nih.govresearchgate.net

Table 2: Comparison of LC-MS Methods for Nitroguanidine Analysis Use the slider to see the full table.

| Method | Key Feature | Matrix | Limit of Detection (LOD) | Source |

|---|---|---|---|---|

| LC-MS | Reduction to aminoguanidine, derivatization with 4-NBA, pre-concentration on C18 | Water | 5 ng/L | acs.orgacs.org |

| LC-MS | Reduction to aminoguanidine, derivatization with 4-NBA, pre-concentration on C18 | Soil | 22 ng/g | acs.orgacs.org |

Gas Chromatography-Mass Spectrometry (GC-MS) is generally not considered a suitable technique for the direct analysis of nitroguanidine. acs.org This is primarily due to the compound's thermal instability, which can cause it to decompose at the high temperatures required for GC analysis. acs.org However, GC-MS is a well-established method for analyzing other, more thermally stable explosive compounds that may be found in similar environmental or forensic samples, such as RDX, HMX, and PETN. acs.org While a GC-MS spectrum for nitroguanidine exists in spectral databases, its practical application for quantification is limited. nih.gov

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques are vital for both quantifying nitroguanidine and confirming its molecular structure. researchgate.net

UV-Visible Spectroscopy : Nitroguanidine exhibits a characteristic ultraviolet (UV) absorption maximum at approximately 264-265 nm, which is often used for detection in HPLC systems. dtic.mil While useful for quantification, UV detection can lack the specificity of mass spectrometry. bioforumconf.com

Infrared (IR) Spectroscopy : IR spectroscopy is employed to identify the functional groups within the nitroguanidine molecule, aiding in its structural confirmation. researchgate.net Fourier-transform infrared (FTIR) spectra provide detailed information about the molecular vibrations. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR has been instrumental in definitively confirming the structure of nitroguanidine. Both solid-state and solution NMR studies have shown that it exists exclusively in the nitroimine tautomeric form. wikipedia.org

X-Ray Diffraction (XRD) : XRD analysis is used to determine the crystal structure of solid nitroguanidine. acs.org This technique has been used to confirm that the crystal structure remains unchanged even after physical processing, such as mechanical pulverization. acs.org

Table 3: Spectroscopic Techniques for Nitroguanidine Analysis Use the slider to see the full table.

| Technique | Application | Key Finding/Wavelength | Source |

|---|---|---|---|

| UV-Visible Spectroscopy | Quantification (especially in HPLC) | λmax ≈ 264-265 nm | dtic.mil |

| Infrared (IR) Spectroscopy | Structural confirmation, functional group identification | Provides molecular fingerprint | researchgate.net |

| NMR Spectroscopy | Definitive structural elucidation | Confirms nitroimine tautomer | wikipedia.org |

Voltammetric and Electrochemical Sensing Techniques

Electrochemical methods offer a sensitive and direct means of analyzing nitroguanidine without the need for extensive sample preparation or chromatographic separation. dtic.mil Voltammetry, particularly differential pulse voltammetry, has been shown to be a rapid and sensitive technique for its direct measurement in samples that are not overly complex. dtic.mildtic.mil The analysis is based on the irreversible electrochemical reduction of the nitro group on an electrode surface. dtic.mil

Recent research has focused on developing novel electrochemical sensors with enhanced sensitivity and selectivity. rsc.org One such sensor utilizes a glassy carbon electrode modified with multi-walled carbon nanotubes (MWCNTs) and polyvinylpyrrolidone (B124986) (PVP). rsc.org Using square-wave voltammetry (SWV), this sensor can detect nitroguanidine at a reduction peak of approximately -1.32 V in a neutral pH phosphate (B84403) buffer. rsc.org Such sensor-based approaches are promising for the development of portable, cost-effective, and rapid detection systems. researchgate.net

Sample Preparation and Pre-concentration Strategies for Environmental Samples

Effective sample preparation is a critical prerequisite for the reliable trace analysis of nitroguanidine, given its presence at low concentrations in complex environmental matrices. nih.govresearchgate.net The compound's high water solubility makes it prone to contaminating groundwater, necessitating efficient extraction and concentration methods. researchgate.netdtic.mil

For aqueous samples, pre-concentration can be achieved by rotary evaporation at 50°C, which takes advantage of nitroguanidine's low volatility. dtic.mil However, the most significant advances in pre-concentration are linked to the derivatization strategy used for LC-MS analysis. acs.orgresearchgate.net By converting the highly polar nitroguanidine into a more hydrophobic derivative, solid-phase extraction (SPE) using C18 cartridges becomes a highly effective method for concentrating the analyte from large volumes of water. researchgate.netbioforumconf.com

For soil samples, a common extraction method involves sonicating a small sample (e.g., 2 grams) in water using an ultrasonic bath. researchgate.netdtic.mil The resulting aqueous extract is then filtered before being analyzed, typically by RP-HPLC. researchgate.netdtic.mil

Table 4: Sample Preparation and Pre-concentration Techniques Use the slider to see the full table.

| Matrix | Technique | Description | Source |

|---|---|---|---|

| Water | Rotary Evaporation | Concentration of aqueous samples at 50°C. | dtic.mil |

| Water | Derivatization followed by Solid-Phase Extraction (SPE) | Chemical conversion to a hydrophobic derivative allows for efficient concentration on C18 cartridges. | researchgate.netbioforumconf.com |

| Soil | Ultrasonic Extraction | Extraction of nitroguanidine from soil into water using an ultrasonic bath. | researchgate.netdtic.mil |

Role of Nitroguanidine in Chemical Synthesis Beyond Energetic Materials Academic Exploration

Precursor in Organic Synthesis (e.g., pesticides, herbicides, pharmaceuticals)

Nitroguanidine (B56551) is a key starting material or intermediate in the synthesis of several commercially significant organic molecules, most notably a class of insecticides known as neonicotinoids. wikipedia.org These compounds function as agonists at the nicotinic acetylcholine (B1216132) receptors of insects, a mode of action that confers high selectivity and effectiveness. acs.org The nitroguanidine moiety is a critical pharmacophore for this class of insecticides. acs.org

Pesticides: The synthesis of major neonicotinoid insecticides such as Imidacloprid, Clothianidin, and Thiamethoxam frequently involves nitroguanidine or its derivatives.

Imidacloprid Synthesis: One common pathway to Imidacloprid involves the reaction of 2-chloro-5-chloromethylpyridine with N-(2-chloro-5-pyridylmethyl)ethylenediamine, followed by a ring-formation step with a nitroguanidine equivalent. chemicalbook.com An alternative two-step method involves first synthesizing an intermediate imidazolidine (B613845) from nitroguanidine and ethylenediamine (B42938) in the presence of sulfuric acid. google.com This intermediate is then reacted with 2-chloro-5-chloromethylpyridine to yield Imidacloprid. chemicalbook.comgoogle.com A cascade reaction strategy has also been developed where 2-chloro-5-chloromethylpyridine, 1,2-ethanediamine, and nitroguanidine react in a one-pot synthesis. researchgate.net

Clothianidin Synthesis: The production of Clothianidin can be achieved through several routes utilizing nitroguanidine-derived intermediates. One novel method involves the synthesis of N,N'-disubstituted-N''-nitroguanidines via a 2-nitroimino-hexahydro-1,3,5-triazine intermediate. researchgate.net This intermediate is formed from S-methyl-N-nitroisothiourea, which itself can be derived from nitroguanidine. researchgate.net Other patented methods describe the reaction of 1-methyl-5-propyl-2-nitroimino-hexahydro-1,3,5-triazine with 2-chloro-5-chloromethylthiazole (B146395), followed by decomposition under dilute hydrochloric acid to yield Clothianidin. google.comgoogle.com

Thiamethoxam Synthesis: The synthesis of Thiamethoxam, a second-generation neonicotinoid, also relies on nitroguanidine-based intermediates. scispace.com A key step is the preparation of 3,6-dihydro-3-methyl-N-nitro-2H-1,3,5,oxadiazin-4-amine from N-methyl-nitroguanidine and paraformaldehyde. googleapis.comgoogle.com This intermediate is then coupled with 2-chloro-5-chloromethylthiazole to form Thiamethoxam. scispace.comgoogle.com

Pharmaceuticals: Beyond agrochemicals, nitroguanidine serves as an intermediate in the pharmaceutical industry. For example, it is used in the synthesis of the angina pectoris drug Lekoan. patsnap.com It can also be reduced to produce aminoguanidine (B1677879), a versatile precursor for various biologically active compounds. patsnap.comacs.org

The following table summarizes the role of nitroguanidine as a precursor in the synthesis of prominent neonicotinoid insecticides.

| Target Compound | Key Nitroguanidine-Derived Intermediate | Key Reactants | Reference |

| Imidacloprid | 2-Nitroiminoimidazolidine | Nitroguanidine, Ethylenediamine, 2-Chloro-5-chloromethylpyridine | chemicalbook.comgoogle.com |

| Clothianidin | 1-Methyl-5-propyl-2-nitroimino-hexahydro-1,3,5-triazine | N-Methyl-N'-nitroguanidine, 2-Chloro-5-chloromethylthiazole | researchgate.netgoogle.com |

| Thiamethoxam | 3,6-dihydro-3-methyl-N-nitro-2H-1,3,5,oxadiazin-4-amine | N-Methyl-nitroguanidine, Paraformaldehyde, 2-Chloro-5-chloromethylthiazole | scispace.comgoogleapis.com |

Guanidine (B92328) Derivatives and Their Chemical Reactivity

The chemical structure of nitroguanidine allows for the generation of a wide array of derivatives through reactions targeting the nitro group or the guanidine core. These derivatives exhibit distinct reactivity profiles that are exploited in organic synthesis.

The guanidine group is a very strong organic base due to the resonance stabilization of its protonated form, the guanidinium (B1211019) cation. wikipedia.org This basicity is a key feature of its chemical reactivity. Guanidine derivatives can act as catalysts, additives, or promoters in various organic transformations. researchgate.net

Key reactions involving nitroguanidine and its derivatives include:

Reduction: The nitro group of nitroguanidine and its derivatives can be reduced to form nitrosoguanidine (B1196799) and aminoguanidine compounds. acs.org For instance, the reduction of neonicotinoid insecticides containing a nitroguanidine moiety is a common metabolic pathway. acs.org General methods for this transformation include using iron powder with ammonium (B1175870) chloride to yield guanidines, or zinc powder in acetic acid to produce aminoguanidines. nih.govacs.org 1-Amino-2-nitroguanidine (ANQ), a derivative of nitroguanidine, can also undergo reduction reactions. nih.gov

Denitration: Under strong acidic conditions, such as in sulfuric acid, nitroguanidine derivatives can undergo denitration, establishing an equilibrium between the nitroguanidine compound and its corresponding guanidine. royalholloway.ac.uk

Cyclization: The reactivity of the guanidine moiety is central to the synthesis of various heterocyclic systems. N-(β-chloroethyl)-N'-nitroguanidine, for example, can be cyclized in the presence of alcoholic potassium hydroxide (B78521) to form 2-nitramino-2-imidazoline. at.ua

Reactions with Aldehydes: Nitroguanidine reacts with formaldehyde (B43269) to form intermediates like bis(nitroguanidino)methane, which are valuable for synthesizing heterocyclic compounds. sciencemadness.org

Formation of Ylides: Guanidinium salts can be used to form guanidinium ylides, which are reactive intermediates in the synthesis of aziridines. nih.gov

The table below outlines some of the characteristic reactions of guanidine derivatives.

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Reduction to Guanidine | Fe powder, NH₄Cl in aq. C₂H₅OH | Guanidine derivative | nih.govacs.org |

| Reduction to Aminoguanidine | Zn powder in glacial acetic acid | Aminoguanidine derivative | acs.orgnih.govacs.org |

| Denitration | Concentrated H₂SO₄ | Guanidine derivative | royalholloway.ac.uk |

| Cyclization | N-(β-chloroethyl)-N'-nitroguanidine, alcoholic KOH | 2-Nitramino-2-imidazoline | at.ua |

| Condensation | Formaldehyde | Bis(nitroguanidino)methane | sciencemadness.org |

| Azide (B81097) Formation | 1-Amino-2-nitroguanidine, HCl/KNO₂ | Azide nitroguanidine | nih.gov |

Research into Novel Synthetic Pathways Utilizing Nitroguanidine Intermediates

Academic and industrial research continues to explore new synthetic methodologies that leverage nitroguanidine and its derivatives as versatile intermediates. These efforts aim to develop more efficient, scalable, and environmentally benign routes to valuable chemical products.

One area of significant research has been the development of novel routes to N,N'-disubstituted-N''-nitroguanidines, a core structure in several neonicotinoids. A notable pathway involves the use of 2-nitroimino-hexahydro-1,3,5-triazine intermediates. researchgate.net This method offers flexibility, allowing for the introduction of various substituents and enabling an efficient synthesis of the insecticide Clothianidin. researchgate.net

The reaction of nitroguanidine with formaldehyde has been systematically investigated to synthesize important intermediates for heterocyclic compounds. sciencemadness.org This reaction can yield bis(nitroguanidino)methane, a key building block containing multiple reactive sites (nitroimino, primary, and secondary amino groups). sciencemadness.org This intermediate can undergo further reactions, such as intramolecular cyclization and nitration, to produce complex polynitro heterocyclic systems like 1,5-dinitro-2,4-dinitroimino-1,3,5-triazacyclohexane. sciencemadness.org

Furthermore, derivatives such as 1-Amino-2-nitroguanidine (ANQ) are being explored as precursors for new energetic materials, but the reactions themselves have broader applications in organic synthesis. nih.gov ANQ's simple structure, featuring an amino, a hydrazine, and a nitro group around a central carbon, provides a platform for a surprisingly wide range of transformations, including acylation, aldimine condensation, and various cyclization reactions to form novel heterocyclic frameworks. nih.gov For instance, ANQ can react with nitrous acid to form azide nitroguanidine, a high-nitrogen compound with potential applications beyond energetic materials. nih.gov

These research avenues highlight the ongoing effort to expand the synthetic utility of nitroguanidine, moving beyond its traditional applications and establishing it as a fundamental building block in modern organic chemistry.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of Guanidine nitrate?

- Methodological Answer :

- X-ray Diffraction (XRD) : Confirm crystalline structure by comparing experimental patterns with reference data (melting point: 212–215°C ).

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify molecular structure (CHNO or CHN·HNO) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify functional groups (e.g., nitro and guanidinium groups) .

- Elemental Analysis : Validate composition (molecular weight: 122.08 g/mol) .

Q. How should researchers design experiments to safely handle Guanidine nitrate given its hazards?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of decomposition products (e.g., nitrogen oxides) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (skin irritation category 2) .

- Thermal Control : Store below 25°C and avoid open flames (decomposes explosively at high temperatures) .

- Spill Management : Use non-sparking tools to collect solid residues and dispose of as hazardous waste .

Q. What synthetic routes are documented for Guanidine nitrate, and what are their critical parameters?

- Methodological Answer :

- Neutralization Method : React guanidine carbonate with nitric acid; monitor pH to ensure complete neutralization (yield optimization requires stoichiometric control) .

- Crystallization : Purify via recrystallization in ethanol/water mixtures (solubility: 130 g/L at 20°C) .

- Purity Checks : Validate absence of byproducts (e.g., residual nitric acid) using ion chromatography .

Q. How can researchers assess the oxidative potential of Guanidine nitrate in experimental systems?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Measure exothermic peaks to evaluate thermal oxidation risks (onset temperature ~214°C) .

- Compatibility Testing : Screen for reactions with reducing agents (e.g., metals, organics) under controlled conditions .

- Regulatory Classification : Classify as oxidizer (UN 1467, Hazard Class 5.1) for transport/storage compliance .

Advanced Research Questions

Q. What methodologies are appropriate for studying the thermal decomposition kinetics of Guanidine nitrate?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Quantify mass loss during heating (decomposition products include NH, NO) .

- Isothermal Calorimetry : Measure heat flow under constant temperature to model reaction rates .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile decomposition byproducts .

Q. How can researchers resolve discrepancies in reported toxicity data for Guanidine nitrate?

- Methodological Answer :

- Dose-Response Studies : Compare acute oral toxicity (LD in rodents) across studies, noting variations in administration routes .

- In Vitro Models : Use respiratory epithelial cells to assess inhalation toxicity (reported respiratory system category 3 toxicity) .

- Ecotoxicity Testing : Evaluate aquatic toxicity (e.g., algae, daphnia) to address gaps in persistence/bioaccumulation data .

Q. What advanced spectroscopic techniques can elucidate the electronic structure of Guanidine nitrate?

- Methodological Answer :

- X-ray Photoelectron Spectroscopy (XPS) : Analyze nitrogen bonding environments (e.g., nitro vs. guanidinium groups) .

- Raman Spectroscopy : Detect vibrational modes sensitive to crystallographic changes under stress .

- Solid-State NMR : Study hydrogen bonding networks in the crystalline lattice .

Q. How should computational models be validated for predicting Guanidine nitrate’s reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Simulate reaction pathways for nitro-group decomposition; validate against experimental DSC/TGA data .

- Molecular Dynamics (MD) : Model crystal lattice stability under thermal stress; compare with XRD data .

- QSPR Models : Corrogate calculated electronic parameters (e.g., HOMO-LUMO gaps) with oxidative potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.